Home > Products > Screening Compounds P18306 > PROTAC IRAK4 degrader-2
PROTAC IRAK4 degrader-2 -

PROTAC IRAK4 degrader-2

Catalog Number: EVT-12545585
CAS Number:
Molecular Formula: C57H68FN11O8S
Molecular Weight: 1086.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as PROTAC IRAK4 degrader-2 is a member of the class of molecules called proteolysis-targeted chimeras (PROTACs). These innovative compounds are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. Specifically, PROTAC IRAK4 degrader-2 targets interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in innate immunity and associated with various autoimmune diseases and lymphoid malignancies. The degradation of IRAK4 by this compound aims to provide a therapeutic advantage over traditional inhibitors that only block its kinase activity, potentially eliminating both its enzymatic and scaffolding functions .

Source and Classification

PROTAC IRAK4 degrader-2 is classified under small molecule therapeutics that utilize PROTAC technology. This technology involves two ligands connected by a linker: one ligand binds the protein of interest (in this case, IRAK4), while the other recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. This mechanism is distinct from classical inhibitors that merely inhibit protein function without promoting degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC IRAK4 degrader-2 involves several strategic steps:

  1. Selection of Ligands: The design starts with selecting a potent IRAK4 inhibitor, such as PF-06650833, which binds effectively to the kinase domain of IRAK4. This compound is then linked to an E3 ligase ligand, commonly cereblon or Von Hippel-Lindau ligands .
  2. Linker Design: A critical component in the synthesis is the linker that connects the two ligands. The linker must be of appropriate length and flexibility to facilitate the formation of a stable ternary complex between IRAK4, the E3 ligase, and the PROTAC itself. Studies indicate that longer linkers generally enhance degradation efficacy by promoting better spatial arrangement for effective binding .
  3. Chemical Reactions: The synthesis typically involves standard organic chemistry techniques such as coupling reactions to attach the E3 ligase ligand to the IRAK4 inhibitor through the linker. Various iterations are tested to optimize binding affinity and degradation potency in biological assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC IRAK4 degrader-2 consists of three main components:

  • IRAK4 Inhibitor: This component is responsible for binding to the active site of IRAK4.
  • E3 Ligase Ligand: This part recruits the E3 ligase for ubiquitination.
  • Linker: The linker connects these two ligands and plays a crucial role in maintaining spatial orientation.

The specific structural data can vary based on modifications made during synthesis, but it typically includes functional groups that enhance solubility and binding characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the activity of PROTAC IRAK4 degrader-2 is ubiquitination, which occurs as follows:

  1. Binding: The PROTAC binds simultaneously to IRAK4 and an E3 ubiquitin ligase.
  2. Ubiquitination: Following binding, the E3 ligase catalyzes the transfer of ubiquitin moieties onto lysine residues on IRAK4.
  3. Degradation: Ubiquitinated IRAK4 is recognized by the proteasome, leading to its degradation.

This process not only reduces levels of IRAK4 but also disrupts its signaling pathways, providing therapeutic benefits against diseases where IRAK4 plays a pathogenic role .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC IRAK4 degrader-2 involves:

  1. Dual Targeting: By targeting both the kinase activity and scaffolding function of IRAK4, this compound aims for a more comprehensive inhibition compared to traditional inhibitors.
  2. Catalytic Mode: Unlike classical inhibitors that have a one-to-one interaction with their target, PROTACs operate in a catalytic manner, allowing them to recycle after inducing degradation .
  3. Downstream Effects: Degradation of IRAK4 leads to reduced activation of downstream signaling pathways such as NF-kB, which are critical in inflammatory responses and cell proliferation in certain cancers .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC IRAK4 degrader-2 include:

  • Molecular Weight: Typically falls within a range conducive for cellular uptake.
  • Solubility: Designed to be soluble in biological media to facilitate effective dosing.
  • Stability: Stability under physiological conditions is essential for its therapeutic application.

Chemical properties include:

  • Reactivity: The presence of functional groups that participate in binding interactions.
  • Lipophilicity/Hydrophilicity Balance: Optimized for cellular permeability while ensuring adequate solubility .
Applications

Scientific Uses

PROTAC IRAK4 degrader-2 has significant potential applications in:

  • Autoimmune Diseases: By degrading IRAK4, this compound may alleviate symptoms associated with conditions like rheumatoid arthritis or systemic lupus erythematosus.
  • Cancer Therapy: Targeting malignant cells with aberrant activation of IRAK4 could provide new treatment avenues for lymphoid malignancies such as diffuse large B-cell lymphoma.
  • Research Tool: As a tool compound, it can help elucidate the role of IRAK4 in various signaling pathways and disease states .

Properties

Product Name

PROTAC IRAK4 degrader-2

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide

Molecular Formula

C57H68FN11O8S

Molecular Weight

1086.3 g/mol

InChI

InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39+,43-,44+,46+,48-/m1/s1

InChI Key

VCCDOPPWOSIMCD-LLCFZETMSA-N

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.